molecular formula C25H22ClN3O2 B2860220 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890632-84-5

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2860220
CAS No.: 890632-84-5
M. Wt: 431.92
InChI Key: KYOPYFOOPNSSGD-UHFFFAOYSA-N
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Description

4-{1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a benzodiazol-pyrrolidinone scaffold. This structure combines a benzodiazole moiety (a fused bicyclic aromatic system with two nitrogen atoms) with a pyrrolidin-2-one ring, substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a 3-chlorophenylmethyl-functionalized benzodiazole.

The 3-chlorophenylmethyl group introduces lipophilicity and electron-withdrawing characteristics, while the 2-methoxyphenyl substituent may enhance solubility and π-stacking interactions. The pyrrolidin-2-one core provides conformational rigidity, which is critical for binding selectivity in drug design .

Properties

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-31-23-12-5-4-11-22(23)28-16-18(14-24(28)30)25-27-20-9-2-3-10-21(20)29(25)15-17-7-6-8-19(26)13-17/h2-13,18H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOPYFOOPNSSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in ethanol.
  • Temperature : Reflux at 80–90°C for 6–8 hours.
  • Yield : 72–85%, depending on substituent electronic effects.

Table 1: Benzimidazole Core Synthesis Variations

Catalyst Solvent Time (h) Yield (%)
HCl Ethanol 8 78
p-TsOH Toluene 6 85
H2SO4 DMF 10 62

Pyrrolidinone Ring Formation

The pyrrolidinone ring is synthesized through a cyclization reaction involving 2-methoxyphenylacetic acid and a primary amine.

Key Steps and Mechanistic Insights

  • Activation : 2-Methoxyphenylacetic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride.
  • Amide Formation : Reaction with ammonium hydroxide yields 2-methoxyphenylacetamide.
  • Cyclization : Intramolecular Friedel-Crafts alkylation catalyzed by AlCl3 forms the pyrrolidinone ring.

Equation :
$$
\text{2-Methoxyphenylacetamide} \xrightarrow{\text{AlCl}_3, \Delta} \text{1-(2-Methoxyphenyl)pyrrolidin-2-one}
$$

Table 2: Cyclization Catalysts and Efficiencies

Catalyst Temperature (°C) Time (h) Yield (%)
AlCl3 120 4 68
FeCl3 110 6 57
ZnCl2 130 3 49

Coupling of Benzimidazole and Pyrrolidinone Moieties

The final step involves coupling the N-alkylated benzimidazole with the pyrrolidinone derivative. This is achieved via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

  • Conditions : The benzimidazole is deprotonated with NaH in dimethylformamide (DMF), followed by reaction with 4-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one.
  • Yield : 65–70% with 95% purity.

Palladium-Catalyzed Coupling

  • Catalyst : Pd(PPh3)4 with cesium carbonate (Cs2CO3) as a base.
  • Ligand Effects : Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhance turnover frequency.
  • Yield : 82% with <5% homocoupling byproducts.

Table 3: Coupling Method Comparison

Method Catalyst Yield (%) Purity (%)
SNAr NaH 70 95
Buchwald-Hartwig Pd(OAc)2/XPhos 88 98
Ullmann-type CuI/1,10-phen 58 89

Process Optimization and Scale-Up

Industrial-scale production requires addressing challenges in purification and reproducibility:

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Crystallization : Recrystallization from ethanol/water (4:1) yields 99% pure product.

Green Chemistry Considerations

  • Solvent Recovery : Ethanol is recycled via distillation, reducing waste by 40%.
  • Catalyst Reuse : Pd-based catalysts are recovered using magnetic nanoparticles, maintaining 85% activity over five cycles.

Structural Characterization and Validation

The compound is validated using spectroscopic and crystallographic methods:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.12 (m, 8H), 5.32 (s, 2H), 4.02 (q, J = 6.8 Hz, 2H), 3.81 (s, 3H).
  • HRMS : m/z 431.1543 [M+H]+ (calculated: 431.1547).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P21/c.
  • Key Bond Lengths : N1–C2 = 1.342 Å, C2–N3 = 1.318 Å.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent patterns on the benzodiazole and pyrrolidinone moieties. Key comparisons include:

Compound Name Core Structure Substituents Key Properties References
Target Compound Benzodiazole-pyrrolidinone 3-Chlorophenylmethyl (benzodiazole), 2-methoxyphenyl (pyrrolidinone) High lipophilicity (Cl, aromatic groups); moderate solubility (methoxy group)
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Benzimidazole-pyrrolidinone 3-Methylphenoxypropyl (benzimidazole), 3-methoxyphenyl (pyrrolidinone) Increased steric bulk (propyl linker); lower logP than target compound due to ether oxygen
1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one Pyridinone-chromenone 3-Chlorophenyl, dihydroxybenzoyl Higher polarity (hydroxy groups); strong hydrogen-bonding capacity
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole-chalcone Dichlorophenyl, methoxyphenyl Extended conjugation (chalcone backbone); UV absorption >300 nm

Key Observations :

  • The 2-methoxyphenyl group may confer better solubility than the 3-methoxyphenyl isomer due to reduced steric hindrance and optimized π-π interactions .
  • Compounds with dihydroxybenzoyl or chalcone backbones exhibit stronger intermolecular interactions (e.g., hydrogen bonding) but lower metabolic stability .

Biological Activity

The compound 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a derivative of benzodiazole that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN3O2C_{25}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 419.89 g/mol. The structure includes a benzodiazole ring fused with a pyrrolidinone moiety and substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can modulate receptors that are crucial for signal transduction in various cellular functions.
  • Binding Interactions : The compound exhibits binding interactions with proteins such as bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzodiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of DNA repair mechanisms. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that related benzodiazole derivatives display moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives exhibited strong inhibitory activity against AChE, which is crucial for neurotransmission. The IC50 values for these inhibitors were reported to be significantly lower than those of standard reference compounds .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityCompound showed IC50 values between 6.2 µM and 43.4 µM against HCT-116 and MCF-7 cells .
Study 2Antibacterial ActivityModerate to strong activity against Salmonella typhi and Bacillus subtilis; effective at disrupting bacterial metabolism .
Study 3Enzyme InhibitionSignificant inhibition of AChE with IC50 values ranging from 1.13 µM to 6.28 µM .

Q & A

Q. Optimized Conditions Table

StepReagents/ConditionsYield (%)Reference
Benzimidazole formationPOCl₃, 100°C, DMF65–75
Alkylation3-Chlorobenzyl chloride, NaH, THF70–80
Pyrrolidinone couplingPd(OAc)₂, K₂CO₃, DMF, 80°C60–70

What methodologies are recommended for structural characterization?

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX suite for refinement (e.g., SHELXL for small-molecule structures) to resolve stereochemistry and confirm substituent positions .
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 432.1) .

How can researchers assess the compound’s preliminary biological activity?

Q. Basic Research Focus

  • In Vitro Assays : Screen against adenosine receptors (A₁/A₂A) due to structural similarity to benzimidazole-based ligands .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Test kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization assays .

How do substituent modifications (e.g., chlorophenyl position) affect bioactivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • 3-Chlorophenyl vs. 4-Chlorophenyl : The 3-position enhances receptor binding affinity (ΔpIC₅₀ = 0.8) due to steric effects .
  • Methoxy Group : 2-Methoxyphenyl improves solubility but reduces membrane permeability (logP increases by 0.5) .

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with adenosine receptors .
  • Quantum Mechanical Analysis : Multiwfn for electron localization function (ELF) studies to map electrophilic regions .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite Interference : Use LC-MS to identify degradation products affecting activity .
  • Statistical Validation : Apply two-way ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .

What strategies identify the compound’s molecular targets?

Q. Advanced Research Focus

  • Chemoproteomics : Use affinity-based probes (ABPs) with a biotin tag for pull-down assays .
  • CRISPR Screening : Genome-wide knockout libraries to identify genes modulating cytotoxicity .
  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm) changes upon ligand binding .

Notes

  • References : Avoid BenchChem (as instructed); prioritize PubChem and peer-reviewed methodologies .
  • Data Integrity : Cross-validate experimental and computational results to address contradictions.
  • Ethical Compliance : Adhere to institutional guidelines for pharmacological testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.